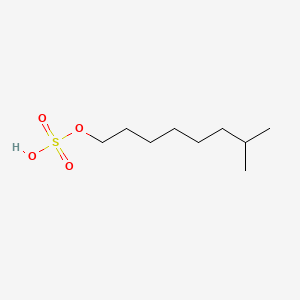
7-Methyloctyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyloctyl hydrogen sulfate is an alkyl sulfate that is 7-methyloctyl ester of sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a 7-methyloctyl sulfate.
Wissenschaftliche Forschungsanwendungen
1. Application in Experimental Pharmacology
Sila-hexocyclium methyl sulfate, a silicon analogue of hexocyclium methyl sulfate, demonstrates potent and selective antimuscarinic properties. Due to its remarkable selectivity, it is utilized in experimental pharmacology to classify various subtypes of muscarinic receptors (Tacke et al., 1989).
2. Catalytic Applications
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. It is used in the synthesis of various organic compounds, showcasing the potential of 7-Methyloctyl hydrogen sulfate derivatives in facilitating chemical reactions (Khaligh, 2014).
3. Biological Sulfate Reduction
Biological sulfate reduction is an essential process in treating sulfate-containing wastewaters from industries. In this process, sulfate is converted to hydrogen sulfide, which aids in the simultaneous removal of heavy metals through the formation of metal sulfides. This research highlights the importance of sulfate and related compounds in environmental applications (Liamleam & Annachhatre, 2007).
4. Environmental and Industrial Applications
In the rubber latex industry, sulfuric acid, a related compound, is heavily utilized, and the resultant sulfate-rich wastewater can cause environmental issues. Research in this area has led to the development of alternative methods and chemicals to minimize sulfate concentration and its related impacts (Chaiprapat et al., 2015).
Eigenschaften
Molekularformel |
C9H20O4S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
7-methyloctyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
ARACXKCAGMFROY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
Kanonische SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)


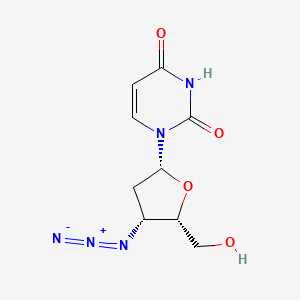
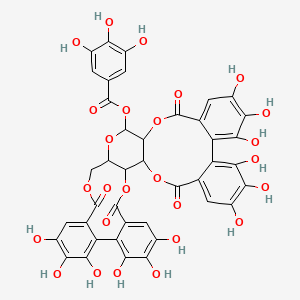

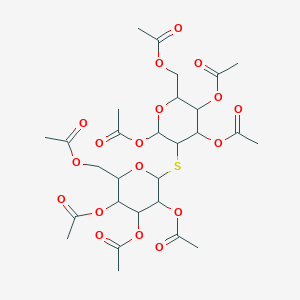

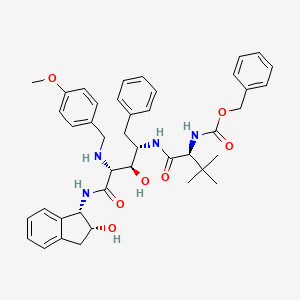
![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

